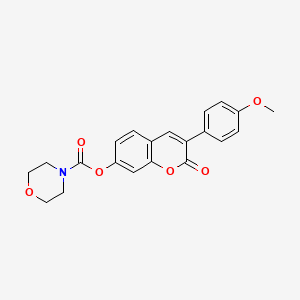

3-(4-甲氧基苯基)-2-氧代-2H-色满-7-基吗啉-4-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

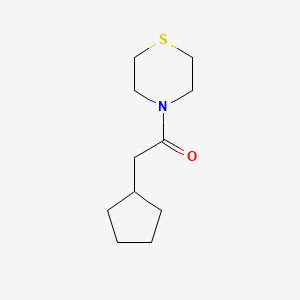

The compound "3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate" is a chemically synthesized molecule that appears to be related to various chromene derivatives with potential biological activities. Chromene derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects . The morpholine moiety is a common feature in drug design due to its favorable interaction with biological targets .

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through various methods, including microwave irradiation conditions, which have been shown to yield chromene compounds efficiently . The use of Vilsmeier reaction and oxidation by Jones reagent is another method to synthesize key chromene intermediates . Additionally, the Baker-Venkataraman rearrangement has been utilized to create the chromenone scaffold, which is central to many chromene derivatives . These methods highlight the versatility and adaptability of synthetic strategies to obtain chromene-based compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of chromene derivatives can be elucidated using spectroscopic techniques such as UV, FT-IR, NMR spectroscopy, and crystallography . Density Functional Theory (DFT) studies, including the analysis of frontier molecular orbitals like HOMO and LUMO, provide insights into the electronic properties and reactivity of these molecules . The crystal structure determination can reveal the conformation and stereochemistry of the compound, which is crucial for understanding its biological activity .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including the Mannich reaction, which is used to introduce morpholine moieties into the chromene scaffold . The reactions of methoxycarbonylcarbene with oxazolidines have been shown to produce substituted esters of morpholine-3-carboxylic acid, demonstrating the reactivity of chromene derivatives towards carbenes . These reactions are important for the functionalization and diversification of chromene-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as polarizability, hyperpolarizabilities, and nonlinear optical properties, can be computed using DFT . These properties are indicative of the compound's potential as a future material for nonlinear optical applications. Thermodynamic properties, including heat capacity, entropy, and enthalpy change, can be calculated to understand the stability and reactivity of these molecules under different temperature conditions . The electrophilic and nucleophilic regions of the molecule can be identified using Molecular Electrostatic Potential (MESP) plots, which are helpful in predicting sites of chemical reactivity .

科学研究应用

代谢和药代动力学

- 一项关于类似化合物 HM-30181 的研究重点关注其在大鼠中的代谢和药代动力学。该研究鉴定了各种代谢物并概述了 HM-30181 的代谢途径 (Paek 等人,2006)。

抗菌活性

- 对结构相似的 4-羟基色满-2-酮衍生物的研究表明了显着的抗菌作用。这项研究合成并评估了这些化合物对各种细菌菌株的抗菌活性 (Behrami 和 Dobroshi,2019)。

化学合成和反应

- 一项涉及甲氧羰基卡宾及其与某些恶唑烷酮反应的研究,导致形成吗啉-3-羧酸的取代酯,证明了相关化合物的化学多功能性和反应性 (Molchanov 等人,2001)。

肽模拟物化学

- 用于肽模拟物化学的映纯 Fmoc 保护的吗啉-3-羧酸通过一条实用的途径合成。该化合物是肽和肽模拟物合成的工具 (Sladojevich 等人,2007)。

神经保护和酶抑制

- 合成了新型带有吗啉/苯哌嗪部分的吡喃并[3,2-c]色满衍生物,并评估了它们的神经保护作用和酶抑制特性,特别是对乙酰胆碱酯酶 (AChE) 和丁胆碱酯酶 (BuChE) (Sameem 等人,2017)。

新型合成路线

- 一项研究报道了一种涉及吗啉的有机催化多米诺反应,展示了一种合成 1,4-二氢喹啉和 4H-色满等化合物的创新方法 (Wang 等人,2020)。

化学结构分析

- 4-氧代-4H-色满-3-羧酸的合成,它是各种生物活性化合物中的中间体,证明了此类结构在药物和化学研究中的相关性 (Zhu 等人,2014)。

属性

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-25-16-5-2-14(3-6-16)18-12-15-4-7-17(13-19(15)28-20(18)23)27-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDXHGSUJVAFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3009690.png)

![8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride](/img/structure/B3009692.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B3009693.png)

![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)

![2-Ethyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3009704.png)

![N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B3009707.png)